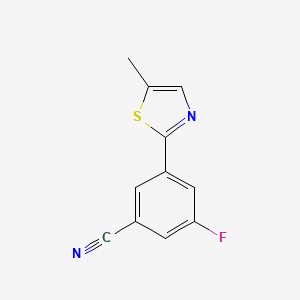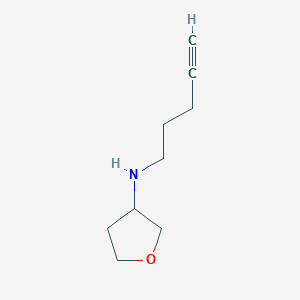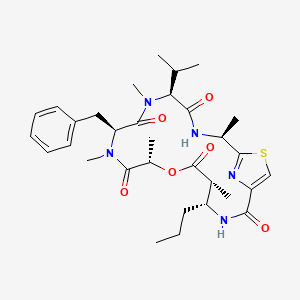![molecular formula C20H26BrN3OSSi B15279132 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that features a triazolopyridine core with various substituents, including a bromine atom, a tert-butyldimethylsilyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) can be employed.
Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.
Protection with tert-Butyldimethylsilyl Group: This is typically done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.
化学反応の分析
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted triazolopyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolopyridine core and the various substituents can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Bromohexyloxy-tert-butyldimethylsilane: Shares the tert-butyldimethylsilyl group and bromine atom but differs in the core structure.
tert-Butyl bromoacetate: Contains the tert-butyl and bromine functionalities but lacks the triazolopyridine core.
Uniqueness
6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a triazolopyridine core with multiple functional groups, providing a versatile scaffold for various chemical modifications and applications.
特性
分子式 |
C20H26BrN3OSSi |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H26BrN3OSSi/c1-20(2,3)27(4,5)25-12-13-26-17-9-7-6-8-16(17)19-23-22-18-11-10-15(21)14-24(18)19/h6-11,14H,12-13H2,1-5H3 |
InChIキー |
OLKHGMWEDYZPNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)


![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)


![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
